1-(4-{[(E)-(2-methyl-1H-indol-3-yl)methylidene]amino}phenyl)ethanone
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Overview
Description
1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE is a complex organic compound that features an indole moiety, which is a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-aminoacetophenone under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts and may require refluxing in solvents like methanol or ethanol . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s indole moiety is known for its biological activity, making it a subject of interest in biochemical studies.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as tubulin polymerization, which is crucial for cell division . The compound’s effects on molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE include other indole derivatives, such as:
1H-indole-3-carbaldehyde: A precursor in the synthesis of various indole-based compounds.
1-(1H-indol-3-yl)ethan-1-one: Another indole derivative with similar structural features.
What sets 1-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}ETHAN-1-ONE apart is its unique combination of the indole moiety with a phenyl ethanone group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C18H16N2O |
---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C18H16N2O/c1-12-17(16-5-3-4-6-18(16)20-12)11-19-15-9-7-14(8-10-15)13(2)21/h3-11,20H,1-2H3 |
InChI Key |
GWLSOALROLCITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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